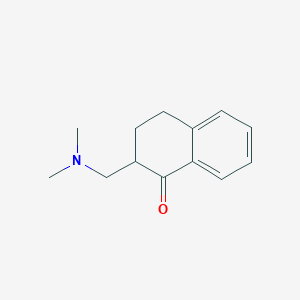

2-Dimethylaminomethyltetralone

Description

BenchChem offers high-quality 2-Dimethylaminomethyltetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dimethylaminomethyltetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCOACHXKJOZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994305 | |

| Record name | 2-[(Dimethylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7353-59-5 | |

| Record name | 2-Dimethylaminomethyltetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7353-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007353595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Dimethylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Addition to the Carbonyl Group:as Discussed in Section 3.2, the Electrophilic Carbonyl Carbon is Susceptible to Attack by a Wide Range of Nucleophiles.organic Chemistry.orgnih.gov

Hydride Reagents (e.g., NaBH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, leading to the formation of 2-(dimethylaminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol upon workup.

Organometallic Reagents (e.g., PhMgBr): Grignard or organolithium reagents add an alkyl or aryl group to the carbonyl, yielding a tertiary alcohol after acidic workup. testbook.combyjus.comleah4sci.com The reaction proceeds through a six-membered ring transition state. wikipedia.org

Michael Addition Via the Enone Intermediate:a Synthetically Powerful Strategy Involves the Elimination of the Dimethylamino Group to Generate 2 Methylene 1 Tetralone in Situ. This α,β Unsaturated Ketone is an Excellent Michael Acceptor.researchgate.netvarious Nucleophiles Can then Add to the β Carbon in a Conjugate Addition Reaction.

Radical and Pericyclic Reactions Involving 2-Dimethylaminomethyltetralone

Beyond polar reactions, the 2-dimethylaminomethyltetralone scaffold can participate in radical and pericyclic reactions, opening pathways to complex polycyclic structures.

Radical Reactions: The tetralone framework can be synthesized or can itself participate in radical cyclizations.

Formation via Radical Cyclization: Syntheses of α-tetralones have been achieved through intramolecular radical cyclizations. researchgate.netsemanticscholar.org For example, photolysis of 1-aryl-4-penten-1-ones can produce α-tetralones via a radical attack on the aromatic ring. researchgate.net Another method involves the microwave-promoted homolysis of O-phenyloximes, leading to an iminyl radical that undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization onto the aromatic ring to form the tetralone. acs.orgacs.org

Reactions of the Tetralone: Radical reactions starting from tetralone derivatives are also known. Xanthate-mediated radical reactions have been used to construct tetralones, highlighting the compatibility of the ring system with radical intermediates. researchgate.net

Pericyclic Reactions: Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The most relevant pericyclic reaction for 2-dimethylaminomethyltetralone involves the in situ formation of its corresponding α,β-unsaturated derivative, 2-methylene-1-tetralone, which can act as a dienophile in Diels-Alder reactions. mnstate.edursc.org

Diels-Alder Reactions: The electron-withdrawing ketone group activates the double bond of 2-methylene-1-tetralone, making it a suitable dienophile for [4+2] cycloadditions with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene). These reactions, often promoted by Lewis acids like SnCl₄, provide a powerful method for constructing polycyclic and sterically complex frameworks. nih.gov In some cases, the initial Diels-Alder adduct can undergo subsequent rearrangements. nih.gov The reaction of 1-tetralone (B52770) with N-phenylmaleimide in the presence of indole (B1671886) can form a vinylindole in situ, which then undergoes a Diels-Alder reaction to yield a tetrahydrocarbazole. rsc.org This demonstrates the potential for tetralone-derived intermediates in cycloadditions.

Elucidation of Reaction Mechanisms and Transition States for 2-Dimethylaminomethyltetralone Transformations

Understanding the detailed step-by-step pathways, or mechanisms, is crucial for predicting and controlling the outcomes of reactions involving 2-dimethylaminomethyltetralone. This includes identifying intermediates, transition states, and the factors that govern reaction rates and stereoselectivity.

Mechanism of Mannich Base Reactivity: The formation of 2-dimethylaminomethyltetralone itself is a Mannich reaction, which proceeds via the formation of a dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde (B43269) and dimethylamine (B145610). The enol or enolate of 1-tetralone then attacks this electrophilic iminium ion. wikipedia.orgadichemistry.comnumberanalytics.comlibretexts.org

The key subsequent reactions of the Mannich base have distinct mechanisms:

Elimination-Addition: The reaction with nucleophiles like thiophenols often follows an elimination-addition mechanism. rsc.org The rate-determining step can be the initial elimination of the dimethylamino group to form the 2-methylene-1-tetralone intermediate, which is then rapidly attacked by the nucleophile. In a study involving the cleavage of a related tetralone-based Mannich base by the SARS-CoV-2 main protease, an E1cB-like mechanism was proposed. researchgate.net

Quaternization-Elimination: The dimethylamino group can be converted to a better leaving group by methylation with methyl iodide to form a quaternary ammonium (B1175870) salt. This salt then readily undergoes elimination, often via an E2 mechanism, upon treatment with a base. adichemistry.com

Carbonyl Addition Mechanisms:

Grignard Reaction: The addition of a Grignard reagent to the carbonyl group is believed to proceed through a six-membered cyclic transition state involving the magnesium atom coordinating to the carbonyl oxygen. wikipedia.orgbyjus.com While generally considered a nucleophilic addition, a single electron transfer (SET) mechanism can operate with sterically hindered ketones. organic-chemistry.org

Pericyclic Reaction Mechanisms:

Diels-Alder Reaction: This [4+2] cycloaddition is a concerted process. The stereochemistry of the product is determined by the geometry of the reactants in the transition state (endo vs. exo selectivity). The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (2-methylene-1-tetralone). mnstate.edu Lewis acid catalysts accelerate the reaction by coordinating to the carbonyl oxygen, which lowers the energy of the LUMO of the dienophile, enhancing its reactivity. nih.gov

Transition State Analysis: Modern computational chemistry allows for the detailed study of transition states. For asymmetric Mannich reactions, the transition state has been modeled as a nine- or ten-membered ring involving the catalyst, which controls the stereochemical outcome. libretexts.orglscollege.ac.in For other reactions, like the potassium tert-butoxide-mediated Mannich reaction, computational studies suggest that diastereoselectivity is controlled by interactions within a binuclear potassium complex in the transition state. rsc.org

The table below provides an overview of mechanistic features for key transformations.

| Transformation | Proposed Mechanism | Key Intermediates/Transition States |

| Elimination of -NMe₂ | E1cB or E2 | Enolate anion, Quaternary ammonium salt |

| Grignard Addition | Nucleophilic Addition | Six-membered ring transition state |

| Baeyer-Villiger Oxidation | Concerted Rearrangement | Criegee intermediate |

| Diels-Alder Reaction | Concerted [4+2] Cycloaddition | Cyclic transition state (endo/exo) |

| Electrophilic Substitution | Arenium Ion Mechanism | Sigma complex (Arenium ion) |

The Amine Reagent: Dimethylamineto Achieve the Desired Dimethylaminomethyl Moiety, Dimethylamine is the Required Secondary Amine.adichemistry.comsecondary Amines Are Frequently Employed in Mannich Reactions.nih.govthe Reaction is Typically Conducted Using the Hydrochloride Salt of the Amine, Which Helps Maintain the Acidic Conditions That Facilitate the Reaction.adichemistry.comthe Amine First Reacts with Formaldehyde to Generate a Highly Reactive Electrophile Known As the Eschenmoser S Salt Precursor or an Iminium Ion.wikipedia.orgadichemistry.comthis Ion is then Attacked by the Nucleophilic Enol of 2 Tetralone to Form the Final Product.wikipedia.org

Optimization of Reaction Conditions and Yields in 2-Dimethylaminomethyltetralone Synthesis

The optimization of reaction conditions is a critical phase in synthetic chemistry, aimed at maximizing product yield, minimizing reaction time, and ensuring high purity. google.com For the Mannich synthesis of 2-Dimethylaminomethyltetralone, several parameters are systematically varied to find the most efficient protocol.

Influence of Catalyst and pH: The Mannich reaction is typically acid-catalyzed. wikipedia.org The presence of an acid facilitates both the enolization of the ketone (2-tetralone) and the formation of the electrophilic iminium ion from formaldehyde and dimethylamine. wikipedia.org While a carboxylic acid catalyst is often a strict requirement, the specific type and amount can be varied to optimize the reaction. acs.org The use of the amine as its hydrochloride salt often provides the necessary acidic environment. adichemistry.com

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. scielo.org.mxresearchgate.net Polar solvents like ethanol, water, or cyclic ethers such as dioxane are often used. adichemistry.comgoogle.com Some studies on analogous Mannich reactions have shown that the addition of water to an organic solvent can favor the desired product formation over side reactions. researchgate.net In some cases, solvent-free conditions have been shown to be highly effective, offering environmental and practical advantages. scielo.org.mx The polarity of the solvent can enhance catalytic activity, though this is not universally true for all systems. scielo.org.mx

Temperature Control: Reaction temperature is another crucial variable. For the Mannich reaction of the related 1-tetralone (B52770), preferred temperatures range from 50°C to 150°C, with a more optimal range suggested between 60°C and 110°C. google.com Temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they may also promote the formation of undesirable byproducts.

Reagent Stoichiometry and Addition Order: The ratio of the reactants (ketone, aldehyde, and amine) is optimized to ensure complete conversion of the limiting reagent. Often, a slight excess of the aldehyde and amine components is used. The order and rate of addition can also be important; in some related preparations, the slow addition of the ketone and aldehyde to the amine solution was found to be beneficial, though not strictly necessary. acs.org

The following interactive table illustrates the effect of solvent choice on the yield of a model Mannich reaction involving a ketone, an aldehyde, and an amine, demonstrating a key aspect of reaction optimization.

Table 1: Influence of Solvent on a Model Mannich Reaction Yield This table presents data from an analogous Mannich reaction to illustrate the general principles of solvent optimization.

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 25 |

| 2 | Dichloromethane (DCM) | 33 |

| 3 | Tetrahydrofuran (THF) | 42 |

| 4 | Dimethylformamide (DMF) | 49 |

| 5 | Acetone/Water (1:1) | 88 |

| 6 | Solvent-Free | 93 |

Data adapted from studies on analogous Mannich reactions. scielo.org.mxresearchgate.net

As shown in the table, moving from non-polar to polar aprotic solvents can increase the yield. researchgate.net Notably, the presence of water or the absence of a solvent altogether can lead to significantly higher yields in certain systems, highlighting the importance of empirical testing to determine the optimal conditions for a specific transformation like the synthesis of 2-Dimethylaminomethyltetralone. scielo.org.mxresearchgate.net

Fundamental Reactivity Profiles of the 2-Dimethylaminomethyltetralone Core

2-Dimethylaminomethyltetralone, a Mannich base derived from 1-tetralone, possesses a rich and varied reactivity profile owing to the interplay of its constituent functional groups: the tetralone core, the carbonyl group, and the dimethylaminomethyl moiety. gijash.comwikipedia.org The fundamental reactivity is dictated by the fused bicyclic structure, which combines an aromatic ring with a cyclohexanone (B45756) ring. wikipedia.org This arrangement provides several sites for chemical transformation.

The core reactivity can be summarized by the following key aspects:

Reactions at the Carbonyl Group: The electrophilic carbon of the ketone is susceptible to attack by nucleophiles.

Reactions at the α-Carbon: The presence of the carbonyl group acidifies the α-protons, making the α-carbon a nucleophilic center in its enol or enolate form. However, in 2-dimethylaminomethyltetralone, this position is substituted. The dimethylaminomethyl group itself becomes the focal point of reactivity at this position. gijash.comadichemistry.com

Reactivity of the Dimethylaminomethyl Group: This group can be eliminated to form a reactive α,β-unsaturated ketone intermediate, 2-methylene-1-tetralone. gijash.comresearchgate.net The nitrogen atom's lone pair also imparts basic properties to the molecule.

Reactions on the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the deactivating effect of the carbonyl group.

The molecule's structure allows for a diverse range of transformations, making it a versatile intermediate in organic synthesis. researchgate.netnih.gov The inherent reactivity of Mannich bases, such as the potential for elimination, is a dominant feature of its chemical behavior. gijash.comrsc.org

Role of the Tetralone Carbonyl Group in 2-Dimethylaminomethyltetralone Reactivity

The carbonyl group is a pivotal functional group that governs much of the reactivity of 2-dimethylaminomethyltetralone. Its primary roles include acting as an electrophilic site and activating the adjacent α-position.

Electrophilic Nature: The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophiles. This reactivity is fundamental to a variety of transformations:

Reduction: The ketone can be reduced to a secondary alcohol, 1-tetralol, using hydride reagents.

Addition of Organometallics: Grignard reagents and organolithium compounds add to the carbonyl to form tertiary alcohols. organic-chemistry.orgwikipedia.org

Formation of Imines and Related Derivatives: The carbonyl group can condense with primary amines to form imines, or with hydroxylamine (B1172632) to form oximes. acs.org

Activation of the α-Position: The electron-withdrawing nature of the carbonyl group influences the adjacent C2 carbon. While this position is already substituted with the dimethylaminomethyl group, the carbonyl's influence is critical for the subsequent reactions of this substituent. It facilitates the elimination of the amino group by stabilizing the resulting α,β-unsaturated system (enone) through conjugation. gijash.com

Oxidative Rearrangement: A significant reaction involving the carbonyl group in cyclic ketones like tetralone is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts the ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. nrochemistry.com The regioselectivity of this migration is well-studied, with the more substituted carbon typically migrating. organic-chemistry.orgwhiterose.ac.uk

The following table summarizes key reactions involving the carbonyl group:

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Oxime Formation | NH₂OH·HCl | Oxime |

| Baeyer-Villiger Oxidation | mCPBA or other peroxy acids | Lactone |

Influence of the Dimethylaminomethyl Moiety on 2-Dimethylaminomethyltetralone Reactivity

The dimethylaminomethyl group at the C2 position is not merely a passenger in the molecule but actively directs its reactivity, primarily by serving as a latent α,β-unsaturated system. This functionality is characteristic of Mannich bases. wikipedia.orgnumberanalytics.com

Elimination to Form an Enone: The most significant reaction pathway enabled by the dimethylaminomethyl group is its elimination to form 2-methylene-1-tetralone. gijash.com This transformation is synthetically valuable because α,β-unsaturated ketones are highly versatile intermediates. gijash.comgoogle.com The elimination can be initiated by heat or under basic conditions. gijash.comchemisgroup.us The process often proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, particularly under basic conditions, where a proton is first removed from the carbon α to the carbonyl, followed by the departure of the dimethylamino leaving group. researchgate.net

Synthetic Utility as a Methylene (B1212753) Ketone Equivalent: Due to the ease of this elimination, 2-dimethylaminomethyltetralone is often used as a stable precursor or synthetic equivalent for the highly reactive and prone-to-polymerization 2-methylene-1-tetralone. wikipedia.org This allows for the in situ generation of the enone, which can then be trapped by various nucleophiles or dienes in subsequent steps.

Basicity: The lone pair of electrons on the nitrogen atom confers basic properties on the molecule. It can be protonated by acids to form an ammonium (B1175870) salt. This can also influence reaction pathways, for instance, by methylation with reagents like methyl iodide to form a quaternary ammonium salt, which is an even better leaving group, facilitating the elimination reaction under milder conditions. adichemistry.com

Electrophilic Transformations of 2-Dimethylaminomethyltetralone

Electrophilic transformations of 2-dimethylaminomethyltetralone can occur at two main sites: the aromatic ring and, indirectly, the α-carbon via an enol or enolate intermediate.

Electrophilic Aromatic Substitution: The benzene portion of the tetralone core can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The reactivity and regioselectivity are influenced by the substituents already present. The fused aliphatic ring generally acts as an activating, ortho-, para-directing group. However, the carbonyl group is a deactivating, meta-directing group. The outcome of substitution depends on the interplay between these effects and the reaction conditions. For 1-tetralone, electrophilic substitution typically occurs at the C7 and C5 positions. For instance, iodination of 1-tetralone can yield 7-iodo-1-tetralone. The presence of the aminomethyl group at C2 would likely have a minor electronic influence on the aromatic ring's reactivity.

Reactions at the α-Carbon: While the α-carbon is quaternary, reactions with electrophiles can be achieved through the enolate. The enol or enolate form of the ketone is nucleophilic and can react with various electrophiles. numberanalytics.comlibretexts.org However, a more common pathway involving electrophiles proceeds after the elimination of the dimethylamino group. The resulting 2-methylene-1-tetralone is an electron-deficient alkene and does not typically react with electrophiles unless under specific conditions that might involve the enol form of the product.

A notable transformation involving an electrophilic intermediate is the Semmler–Wolff/Schroeter aromatization of tetralone oximes, where the oxime derivative can undergo an electrophilic aromatic substitution to form tetracyclic products. acs.orgresearchgate.net

Nucleophilic Reactions of 2-Dimethylaminomethyltetralone

The reactivity of 2-dimethylaminomethyltetralone towards nucleophiles is dominated by two key pathways: addition to the carbonyl group and addition to the α,β-unsaturated system formed after elimination of the dimethylamino group.

Derivatization and Functionalization of 2 Dimethylaminomethyltetralone

Synthesis of Structurally Diverse 2-Dimethylaminomethyltetralone Derivatives

The inherent reactivity of the functional groups in 2-dimethylaminomethyltetralone allows for the generation of a diverse library of new chemical entities.

The carbonyl group of 2-dimethylaminomethyltetralone is a prime site for derivatization. Standard ketonic reactions can be employed to introduce structural diversity. For instance, reduction of the ketone to a hydroxyl group furnishes the corresponding amino alcohol. This transformation can be achieved using various reducing agents, leading to the formation of 1,2-amino alcohol derivatives. acs.org

Another important reaction is the formation of oximes. The reaction of 2-dimethylaminomethyltetralone with hydroxylamine (B1172632) or its derivatives yields the corresponding oxime. These oximes can be key intermediates for further transformations, including the Beckmann rearrangement or reduction to primary amines. The enantioselective hydrogenation of such oximes, catalyzed by iridium complexes, has been explored for the synthesis of chiral hydroxylamines. google.com

Furthermore, the ketone can participate in condensation reactions. For example, reaction with aromatic aldehydes can yield α,β-unsaturated ketone derivatives, which are valuable precursors for the synthesis of various heterocyclic systems. ucsb.edu

The aromatic ring of the tetralone core presents opportunities for electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The alkyl and carbonyl groups are weakly deactivating and ortho-, para-directing, while the dimethylaminomethyl group's influence can be more complex.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of arenes. thieme-connect.com This methodology can potentially be applied to introduce aryl groups at specific positions on the aromatic ring of 2-dimethylaminomethyltetralone, guided by the inherent directing group ability of the carbonyl or other functionalities. thieme-connect.comhbni.ac.in Regioselective halogenation of the aromatic ring can also be achieved, often employing directing group strategies to control the site of functionalization. researchgate.net For example, the formation of an oxime from the ketone can direct halogenation to the C-8 position. researchgate.net

The dimethylaminomethyl group is also amenable to chemical modification. One common transformation is quaternization of the nitrogen atom by reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts.

Alternatively, the dimethylamino group can be transformed into other nitrogen-containing functionalities. For instance, N-dealkylation can occur under certain reaction conditions, potentially leading to the corresponding secondary or primary amine. ntu.edu.sg The dimethylamino group can also be a leaving group in certain reactions, facilitating further functionalization at the C-2 position. Enaminones, which possess a dimethylamine (B145610) group, are known to undergo various transformations where the dimethylamine acts as a leaving group. researchgate.net

The rigid framework of 2-dimethylaminomethyltetralone makes it an excellent starting material for the construction of more complex, polycyclic systems. Cyclization reactions can be designed to build additional rings onto the tetralone core.

For example, reactions involving the ketone and the aromatic ring can lead to the formation of fused heterocyclic systems. The reaction of 2-dimethylaminomethyltetralone, a sterically bulky Mannich base, with 2-aminobenzothiazoles has been shown to produce solubilityofthings.comrsc.orgbenzothiazolo[2,3-b]quinazolines. rsc.orgresearchgate.net This type of reaction highlights how the inherent reactivity of the scaffold can be harnessed to create complex molecular architectures.

Furthermore, new synthetic approaches have led to the formation of novel tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives from precursors related to 2-dimethylaminomethyltetralone. nih.gov These tetracyclic systems are of interest as potential therapeutic agents. nih.gov

Transformations of the Dimethylaminomethyl Group in 2-Dimethylaminomethyltetralone

Stereoselective Derivatization Strategies for 2-Dimethylaminomethyltetralone

Introducing chirality into the 2-dimethylaminomethyltetralone scaffold is of significant interest for various applications. The presence of a stereocenter at the C-2 position in the parent molecule means that it exists as a racemate. Resolution of this racemate or asymmetric synthesis of its derivatives allows for the exploration of the stereochemical requirements of its biological targets.

Stereoselective reduction of the ketone is a common strategy to introduce a new stereocenter. The use of chiral reducing agents or catalysts can favor the formation of one diastereomer of the resulting amino alcohol over the other.

Asymmetric C-H functionalization, guided by a chiral ligand, represents a modern approach to creating stereochemically defined derivatives. rsc.org For instance, enantioselective palladium-catalyzed cross-coupling reactions have been developed for the functionalization of C-H bonds in related cyclic systems. rsc.orgacs.org Such methods could potentially be adapted for the stereoselective derivatization of the 2-dimethylaminomethyltetralone aromatic ring or other positions.

The enantioselective hydrogenation of oxime derivatives of 2-dimethylaminomethyltetralone using chiral catalysts is another viable route to obtaining enantiomerically enriched compounds. google.com

Regioselective Functionalization of 2-Dimethylaminomethyltetralone

Controlling the site of functionalization on a molecule with multiple reactive centers is a key challenge in organic synthesis. For 2-dimethylaminomethyltetralone, regioselectivity is crucial when modifying the aromatic ring. The interplay of the electronic and steric effects of the existing substituents directs incoming electrophiles to specific positions.

Directing groups are often employed to achieve high regioselectivity in C-H functionalization reactions. thieme-connect.comhbni.ac.in The ketone functionality in 2-dimethylaminomethyltetralone can act as a directing group, favoring functionalization at the ortho C-8 position. researchgate.net For instance, palladium-catalyzed halogenation can be directed to the C-8 position by first converting the ketone to an oxime. researchgate.net This strategy allows for the selective introduction of a halogen at a position that might not be favored under standard electrophilic substitution conditions.

The choice of catalyst and reaction conditions is also critical in controlling regioselectivity. Different metal catalysts and ligands can exhibit distinct preferences for specific C-H bonds, enabling the selective functionalization of one position over another. thieme-connect.com

Spectroscopic and Advanced Analytical Characterization of 2 Dimethylaminomethyltetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Dimethylaminomethyltetralone

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Dimethylaminomethyltetralone in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to assign every proton and carbon atom in the molecule.

In the ¹H NMR spectrum of 2-Dimethylaminomethyltetralone, distinct signals are expected for the aromatic protons, the aliphatic protons of the tetralone ring, the methylene (B1212753) bridge protons, and the protons of the dimethylamino group. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The proton at the C-8 position is expected to be the most downfield of the aromatic signals due to the deshielding effect of the nearby carbonyl group. The aliphatic protons on the tetralone ring and the aminomethyl side chain appear at higher field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Dimethylaminomethyltetralone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-8 | 7.9 - 8.1 | Doublet (d) |

| H-5, H-6, H-7 | 7.1 - 7.5 | Multiplet (m) |

| H-2 | 2.8 - 3.1 | Multiplet (m) |

| -CH ₂-N | 2.5 - 2.8 | Multiplet (m) |

| H-3 (axial & eq.) | 1.9 - 2.4 | Multiplet (m) |

| H-4 (axial & eq.) | 2.9 - 3.2 | Multiplet (m) |

Note: Chemical shifts are predictions based on typical values for similar structural motifs and can vary based on solvent and experimental conditions. compoundchem.comorgchemboulder.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-1) is characteristically found at a very low field (190-200 ppm). nih.gov The aromatic carbons resonate in the typical range of 125-145 ppm, while the aliphatic carbons of the tetralone ring and the side chain appear at a higher field. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a sharp singlet. spectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Dimethylaminomethyltetralone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 195 - 200 |

| C-4a, C-8a (Quaternary Ar-C) | 135 - 145 |

| C-5, C-6, C-7, C-8 (Ar-C) | 125 - 135 |

| C-2 | 45 - 55 |

| -C H₂-N | 55 - 65 |

| -N(C H₃)₂ | 40 - 50 |

| C-3 | 25 - 35 |

Note: Chemical shift values are predictions based on data for tetralone derivatives and standard chemical shift ranges. hilarispublisher.comoregonstate.edulibretexts.org

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Dimethylaminomethyltetralone, COSY would show correlations between H-2 and the protons on C-3, as well as the protons of the adjacent methylene (-CH₂-N) group. It would also reveal the coupling network within the aromatic ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8) and the couplings between the C-3 and C-4 methylene protons. github.io

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). uvic.ca This allows for the direct assignment of a carbon signal based on its attached, and often more easily assigned, proton. For instance, the proton signal at ~8.0 ppm would correlate with the C-8 carbon signal, and the singlet at ~2.3 ppm would correlate with the N-methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four), which is essential for connecting different parts of the molecule. blogspot.com Key HMBC correlations for confirming the structure of 2-Dimethylaminomethyltetralone would include:

Correlations from the N-methyl protons to the methylene bridge carbon (-CH₂-N) and the N-methyl carbons themselves.

Correlations from the methylene bridge protons (-CH₂-N) to C-2 and C-3 of the tetralone ring.

A crucial correlation from the H-8 proton to the carbonyl carbon (C-1), confirming the peri-relationship.

Correlations from the H-4 protons to the aromatic carbons C-5 and C-4a.

Solid-state NMR (ssNMR) is a specialized technique used to analyze molecules in their solid, crystalline, or amorphous forms. Unlike solution-state NMR, ssNMR spectra are influenced by anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. rsc.org For 2-Dimethylaminomethyltetralone, ssNMR could be applied to:

Characterize Polymorphism: Identify and distinguish between different crystalline forms of the compound, which may have distinct physical properties.

Study Conformation: Determine the precise three-dimensional conformation of the molecule in the solid state, which may differ from its average conformation in solution.

Analyze Intermolecular Interactions: Probe intermolecular contacts and packing arrangements within the crystal lattice. High-resolution spectra can be obtained using techniques like Magic Angle Spinning (MAS). eurjchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for 2-Dimethylaminomethyltetralone

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of 2-Dimethylaminomethyltetralone

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of 2-Dimethylaminomethyltetralone is expected to show several characteristic absorption bands. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the tetralone ring. For related tetralone structures, this peak appears in the range of 1660-1700 cm⁻¹. hilarispublisher.comtandfonline.com

Interactive Data Table: Characteristic IR Absorption Bands for 2-Dimethylaminomethyltetralone

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 | Medium-Strong |

| Carbonyl Stretch | C=O (Ketone) | 1680 - 1695 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1580 - 1600 | Medium |

Note: These are predicted values based on typical ranges for the specified functional groups. docbrown.infotandfonline.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination of 2-Dimethylaminomethyltetralone

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For 2-Dimethylaminomethyltetralone (Molecular Formula: C₁₃H₁₇NO), the exact molecular weight is approximately 203.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 203.

The fragmentation of the molecular ion is a key indicator of its structure. For aliphatic amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

Key predicted fragmentation pathways for 2-Dimethylaminomethyltetralone include:

Formation of the Iminium Cation: The most likely fragmentation is the cleavage of the C2-C(H₂) bond, leading to the formation of the highly stable dimethyliminium methylene cation at m/z 58 ([CH₂=N(CH₃)₂]⁺). This is often the base peak in the mass spectra of such compounds. libretexts.org

Loss of the Dimethylamino Group: Cleavage can also result in the loss of a dimethylamino radical (•N(CH₃)₂) to give a fragment at m/z 159 .

Loss of CO: Following initial fragmentation, the tetralone ring can lose a molecule of carbon monoxide (28 Da), a common fragmentation for cyclic ketones. savemyexams.com

Retro-Diels-Alder Reaction: The cyclohexene-like ring of the tetralone moiety could potentially undergo a retro-Diels-Alder fragmentation, although this is typically less favored than α-cleavage in amines.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of 2-Dimethylaminomethyltetralone

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₁H₁₁O]⁺ | M⁺ - •N(CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 2-Dimethylaminomethyltetralone and its derivatives by providing exact mass measurements. This technique allows for the determination of the elemental composition of a molecule with high accuracy, which is crucial for confirming its chemical formula. nih.govnih.gov

For instance, in the characterization of 7-bromo-2-((dimethylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one hydrochloride, a derivative of 2-Dimethylaminomethyltetralone, HRMS was employed to confirm its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ was determined to be 282.0494, corresponding to the chemical formula C₁₃H₁₇BrNO. The experimentally observed mass was 282.0506, which is in close agreement with the theoretical value, thereby confirming the identity of the compound. rsc.org

Similarly, for other derivatives such as 2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride and 3-((dimethylamino)methyl)chroman-4-one hydrochloride, HRMS provided precise mass measurements that corroborated their expected molecular formulas. rsc.org The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an invaluable technique in the structural elucidation of novel compounds. units.it

Table 1: Exemplary HRMS Data for 2-Dimethylaminomethyltetralone Derivatives rsc.org

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 7-bromo-2-((dimethylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one hydrochloride | C₁₃H₁₇BrNO | 282.0494 | 282.0506 |

| 2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride | C₁₂H₁₆NO | 190.1232 | 190.1223 |

| 3-((dimethylamino)methyl)chroman-4-one hydrochloride | C₁₂H₁₆NO₂ | 206.1181 | 206.1162 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgjeolusa.com This process, often involving collision-induced dissociation (CID), helps to piece together the molecular structure by examining the fragmentation pattern. labmanager.comeag.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of 2-Dimethylaminomethyltetralone

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. uu.nl The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For compounds like 2-Dimethylaminomethyltetralone, which contain a carbonyl group and an aromatic ring, characteristic π→π* and n→π* transitions are expected.

The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the molecular structure, including the extent of conjugation. libretexts.org The tetralone moiety, with its α,β-unsaturated ketone system, is a chromophore that absorbs in the UV region. nih.gov For example, a study on flavothebaone trimethyl ether dihydrodesaza-ψ-methine, which has a conjugated system, showed absorption maxima at 260 nm, 290 nm, and 350 nm. dss.go.th While specific UV-Vis data for 2-Dimethylaminomethyltetralone is not detailed in the search results, the technique is fundamental for characterizing the electronic properties of such chromophoric systems. researchgate.netsci-hub.se

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure of 2-Dimethylaminomethyltetralone and its Co-crystals

While a specific crystal structure for 2-Dimethylaminomethyltetralone was not found in the provided search results, the application of X-ray crystallography to related and more complex molecules demonstrates its power. For instance, the crystal structure of a bis(acridine-4-carboxamide) derivative bound to DNA was resolved at 1.7 Å resolution, revealing detailed interactions. nih.gov The determination of crystal structures for derivatives of guanine (B1146940) has also been achieved using powder X-ray diffraction data, guided by other analytical techniques. rsc.org This highlights the potential of X-ray crystallography to elucidate the precise solid-state structure of 2-Dimethylaminomethyltetralone and its co-crystals, should suitable crystals be obtained.

Chromatographic Techniques for Purity Assessment and Separation of 2-Dimethylaminomethyltetralone Isomers

Chromatographic techniques are essential for assessing the purity of 2-Dimethylaminomethyltetralone and for separating its potential isomers. mpg.de High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. walshmedicalmedia.com

The separation of isomers, which have the same molecular formula but different structural arrangements, is a significant challenge in analytical chemistry. rotachrom.com In the context of 2-Dimethylaminomethyltetralone, which possesses a chiral center at the 2-position, enantiomers can exist. Chiral chromatography, a specialized form of HPLC, can be employed to separate these enantiomers. This can be achieved using a chiral stationary phase or by adding a chiral selector to the mobile phase. walshmedicalmedia.com

Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC used for the separation of a wide range of compounds. walshmedicalmedia.com For the separation of positional isomers, which may exist in derivatives of 2-Dimethylaminomethyltetralone, various HPLC columns and conditions can be optimized. For example, polar-embedded phases have been shown to be effective for separating E/Z isomers. chromforum.org The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the separation and identification of isomers in complex mixtures. nih.gov

Computational and Theoretical Studies on 2 Dimethylaminomethyltetralone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-Dimethylaminomethyltetralone

Quantum chemical calculations are fundamental tools for understanding the electronic structure of a molecule from first principles. youtube.comnih.gov These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, providing access to its molecular orbitals and their corresponding energy levels. The electronic structure dictates most of a molecule's chemical and physical properties.

For 2-Dimethylaminomethyltetralone, such calculations would reveal the arrangement of its valence electrons. Key to understanding its chemical behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sumitomo-chem.co.jp The HOMO represents the region from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. ethz.ch

In 2-Dimethylaminomethyltetralone, the HOMO is expected to be primarily localized on the tertiary amine's nitrogen atom due to its lone pair of electrons, with some contribution from the π-system of the aromatic ring. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group, making the carbonyl carbon the primary electrophilic center. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Table 1: Illustrative Quantum Chemical Calculation Results for 2-Dimethylaminomethyltetralone (Note: These values are representative examples of what a typical quantum chemical calculation, such as Hartree-Fock or a basic DFT method, would yield and are for illustrative purposes.)

| Orbital | Energy (eV) | Primary Character and Location |

| LUMO+1 | -0.52 | π* (Aromatic Ring) |

| LUMO | -1.85 | π* (C=O group) |

| HOMO | -6.20 | n (Nitrogen lone pair) |

| HOMO-1 | -6.88 | π (Aromatic Ring) |

Density Functional Theory (DFT) Applications in Predicting 2-Dimethylaminomethyltetralone Reactivity

Density Functional Theory (DFT) has become a ubiquitous computational method for accurately predicting the structure and reactivity of organic molecules. diva-portal.orgfaccts.de DFT uses the electron density, a more manageable quantity than the many-electron wavefunction, to calculate the system's energy and other properties. nmrdb.org From DFT calculations, several "conceptual" reactivity indices can be derived to provide a quantitative measure of chemical behavior. rsc.org

Key DFT-derived reactivity descriptors include:

Electronic Chemical Potential (μ) : Related to electronegativity, it indicates the tendency of electrons to escape from the system. In a reaction, electrons flow from a molecule with a higher μ (nucleophile) to one with a lower μ (electrophile). rsc.org

Chemical Hardness (η) : This measures the resistance to a change in electron distribution. "Soft" molecules have a small HOMO-LUMO gap and are more reactive, while "hard" molecules have a large gap and are less reactive. nmrdb.org

Fukui Functions (f(r)) : These local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack (f+) highlights electrophilic centers, while the function for electrophilic attack (f-) points to nucleophilic centers. nmrdb.org

For 2-Dimethylaminomethyltetralone, DFT calculations can pinpoint reactive sites. The carbonyl carbon is expected to have a high value for the f+ function, confirming its electrophilicity. The nitrogen atom would exhibit a high f- value, marking it as the primary nucleophilic and basic center. The aromatic ring would also show susceptibility to electrophilic attack at specific positions. These predictions are vital for understanding its role in reactions, such as the Mannich-type reactions it is known to participate in. researchgate.netgrafiati.com

Table 2: Illustrative Conceptual DFT Reactivity Indices for 2-Dimethylaminomethyltetralone (Note: These are representative values derived from a DFT calculation, e.g., B3LYP/6-31G(d), and serve as an example.)

| Global Reactivity Index | Value (eV) | Interpretation |

| Electronegativity (χ) | 4.025 | Overall tendency to attract electrons |

| Chemical Hardness (η) | 2.175 | Moderately reactive |

| Global Electrophilicity (ω) | 3.72 | Good electrophilic character |

| Condensed Fukui Functions | Atom | f- (Nucleophilic Attack on Atom) |

| Carbonyl Carbon | 0.02 | |

| Carbonyl Oxygen | 0.15 | |

| Amine Nitrogen | 0.38 |

Molecular Dynamics Simulations for Conformational Landscapes of 2-Dimethylaminomethyltetralone

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govgrafiati.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the conformational landscape and thermodynamic properties of a system. This is particularly useful for flexible molecules like 2-Dimethylaminomethyltetralone, which can adopt multiple shapes (conformers). sfu.cafrontiersin.org

The primary source of flexibility in 2-Dimethylaminomethyltetralone is the rotation around the single bond connecting the dimethylaminomethyl side chain to the tetralone ring system. MD simulations can explore the potential energy surface associated with the rotation of this and other bonds, identifying low-energy, stable conformations and the energy barriers between them. wgtn.ac.nzchemrxiv.org Understanding the preferred conformation(s) is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as reactants or biological targets. Enhanced sampling techniques, like replica exchange molecular dynamics (REMD), can be employed to overcome high energy barriers and ensure a thorough exploration of the conformational space. nih.gov

Table 3: Hypothetical Conformational Analysis of the Cα-Cβ Side Chain Bond in 2-Dimethylaminomethyltetralone (Note: This table illustrates potential results from an MD simulation or a potential energy surface scan, showing relative energies of different conformers.)

| Conformer Description | Dihedral Angle (N-Cα-Cβ-C_ring) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Staggered (gauche) | ~60° | 0.5 | 25.9 |

| Staggered (anti) | ~180° | 0.0 | 48.2 |

| Eclipsed | ~120° | 3.5 | < 0.1 |

Computational Prediction of Spectroscopic Parameters for 2-Dimethylaminomethyltetralone

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming chemical structures. faccts.dearxiv.org DFT calculations are widely used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. diva-portal.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. github.com After optimizing the molecule's geometry to a minimum energy state, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be plotted to create a theoretical spectrum. For 2-Dimethylaminomethyltetralone, this would allow for the unambiguous assignment of key peaks, such as the strong carbonyl (C=O) stretch, C-N stretches, and vibrations associated with the aromatic ring. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. nih.govgithub.io These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Calculating ¹³C and ¹H NMR chemical shifts for 2-Dimethylaminomethyltetralone can help assign peaks in experimental spectra, distinguish between similar isomers, and provide insight into the electronic environment of each atom in the molecule. mdpi.com

Table 4: Illustrative Predicted Spectroscopic Data for 2-Dimethylaminomethyltetralone (Note: These are sample values that could be obtained from DFT calculations, e.g., B3LYP/6-311+G(d,p) with a solvent model, and are for illustrative purposes.)

| Parameter Type | Functional Group/Atom | Calculated Value | Typical Experimental Range |

| IR Frequency | C=O Stretch | 1690 cm⁻¹ | 1680-1700 cm⁻¹ |

| C-N Stretch | 1185 cm⁻¹ | 1020-1250 cm⁻¹ | |

| Aromatic C=C Stretch | 1605 cm⁻¹ | 1500-1610 cm⁻¹ | |

| ¹³C NMR Shift | Carbonyl Carbon (C=O) | 198.5 ppm | ~195-205 ppm |

| Amine Methyl Carbons (-N(CH₃)₂) | 44.8 ppm | ~40-50 ppm | |

| Aromatic Carbons | 126.0 - 145.0 ppm | ~120-150 ppm | |

| ¹H NMR Shift | Amine Methyl Protons (-N(CH₃)₂) | 2.25 ppm | ~2.2-2.4 ppm |

| Aromatic Protons | 7.20 - 8.10 ppm | ~7.1-8.2 ppm |

Reaction Pathway Analysis and Transition State Modeling for 2-Dimethylaminomethyltetralone Transformations

Understanding the detailed mechanism of a chemical reaction requires identifying all intermediates and transition states along the reaction pathway. sumitomo-chem.co.jp Computational chemistry provides the tools to map out the potential energy surface (PES) of a reaction, offering a step-by-step view of the transformation. mercuryconsortium.org

Transition State Theory (TST) is a cornerstone of this analysis, positing that the rate of a reaction is governed by the energy of the highest barrier along the reaction coordinate, known as the transition state (TS). wuxiapptec.com Locating the precise geometry and energy of a transition state is a primary goal of reaction modeling. rowansci.com

For 2-Dimethylaminomethyltetralone, a key reaction is its thermal elimination of dimethylamine (B145610) to form an in situ α-methylene-α-tetralone, a reactive intermediate for subsequent reactions like Prins or Diels-Alder cycloadditions. researchgate.net Computational modeling of this elimination would involve:

Locating Stationary Points: Optimizing the geometries of the reactant (2-Dimethylaminomethyltetralone), the transition state for the elimination, and the products (α-methylene-α-tetralone and dimethylamine).

Calculating Activation Energy: Determining the energy difference between the reactant and the transition state (the activation barrier, ΔG‡), which is critical for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can trace the reaction path downhill from the transition state to confirm that it correctly connects the desired reactant and product states.

Table 5: Illustrative Energy Profile for a Hypothetical Transformation of 2-Dimethylaminomethyltetralone (Note: This table represents a simplified energy profile for a generic reaction, such as a nucleophilic addition to the carbonyl, calculated at a DFT level of theory. Energies are relative to the separated reactants.)

| Stationary Point | Description | Relative Free Energy (kcal/mol) |

| Reactants | 2-Dimethylaminomethyltetralone + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Bond formation between nucleophile and carbonyl C | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.4 |

| Transition State 2 (TS2) | Proton transfer step | +8.7 |

| Products | Final addition product | -12.1 |

2 Dimethylaminomethyltetralone As a Key Synthetic Intermediate

Strategic Applications of 2-Dimethylaminomethyltetralone in Complex Molecule Synthesis

The strategic utility of 2-Dimethylaminomethyltetralone in the synthesis of complex molecules stems from the reactivity of its functional groups. The presence of the ketone and the aminomethyl group allows for a range of reactions that extend the molecular complexity.

One key application involves its use as a precursor to 2-methylene-1-tetralone. The aminomethyl group can be readily eliminated, often via methylation followed by base-induced Hofmann elimination or by simple thermolysis, to generate a highly reactive α,β-unsaturated ketone (enone). This enone is an excellent Michael acceptor, enabling the formation of new carbon-carbon bonds through conjugate addition reactions. This strategy is fundamental for introducing substituents at the C2 position and for building more elaborate structures.

Furthermore, the ketone functionality can undergo various transformations, including reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions, to further diversify the molecular structure. The dimethylamino group itself can be a target for quaternization and subsequent displacement by other nucleophiles, although this is less common than its role in elimination reactions. Derivatives of 2-Dimethylaminomethyltetralone, such as those with substituents on the aromatic ring, have been synthesized to create a library of building blocks for various synthetic targets. For instance, 7-bromo-2-((dimethylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one has been prepared from 7-bromo-1-tetralone (B30877) in high yield. rsc.org

Role of 2-Dimethylaminomethyltetralone in Total Synthesis Approaches

While specific examples of the direct use of 2-Dimethylaminomethyltetralone in the total synthesis of natural products are not extensively documented in readily available literature, the synthetic strategies it enables are cornerstones of many total synthesis campaigns. nih.govnih.govrsc.orgthieme-connect.de The generation of an α,β-unsaturated system from a stable Mannich base precursor is a common tactic to control the introduction of sensitive functionalities late in a synthetic sequence.

The tetralone scaffold itself is a key component of numerous natural products and pharmacologically active molecules. Synthetic routes to complex tetralone derivatives often involve methodologies where a functional group at the C2 position, like the dimethylaminomethyl group, would be a logical intermediate. nih.gov For example, the synthesis of various bioactive compounds relies on the construction of a substituted tetralone core, where the reactivity offered by intermediates like 2-Dimethylaminomethyltetralone would be highly advantageous.

2-Dimethylaminomethyltetralone as a Building Block for Diverse Chemical Scaffolds

The reactivity of 2-Dimethylaminomethyltetralone makes it a versatile building block for a variety of chemical scaffolds, particularly heterocyclic systems. mdpi.comenamine.netrsc.orgarxiv.org The reaction of this Mannich base with different reagents can lead to the formation of fused ring systems.

A notable example is its reaction with 2-aminobenzothiazoles. Research has shown that the steric bulk of 2-Dimethylaminomethyltetralone directs the reaction pathway towards the formation of Current time information in Bangalore, IN.rsc.orgbenzothiazolo[2,3-b]quinazolines. rsc.orgresearchgate.net This is in contrast to less sterically hindered Mannich bases, which yield pyrido[2,1-b] Current time information in Bangalore, IN.rsc.orgbenzothiazoles. rsc.orgresearchgate.net This selective cyclization, confirmed by NMR and X-ray diffraction, highlights how the specific structure of 2-Dimethylaminomethyltetralone can be leveraged to control the outcome of complex multi-component reactions and generate specific heterocyclic scaffolds. rsc.org

The table below summarizes the synthesis of various Mannich bases, including a substituted derivative of 2-Dimethylaminomethyltetralone, from their corresponding ketones, showcasing the general applicability of the Mannich reaction for creating these useful intermediates.

| Starting Ketone | Product | Yield (%) |

| 7-bromo-1-tetralone | 7-bromo-2-((dimethylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one hydrochloride | 87 |

| 4-chromanone | 3-((dimethylamino)methyl)chroman-4-one hydrochloride | 89 |

| 1-indanone | 2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride | 88 |

| 5-bromo-1-indanone | 5-bromo-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride | 86 |

| Data sourced from rsc.org |

Stereocontrolled Synthesis Utilizing 2-Dimethylaminomethyltetralone Derivatives

The application of 2-Dimethylaminomethyltetralone derivatives in stereocontrolled synthesis is an area of significant potential. nih.govrsc.orgglycoforum.gr.jprsc.orgnih.gov The prochiral nature of the tetralone core allows for the introduction of stereocenters at the C2 position. Asymmetric synthesis methodologies can be applied to achieve stereocontrol.

One approach involves the asymmetric hydrogenation of the enone derived from 2-Dimethylaminomethyltetralone. Using chiral catalysts, it is possible to selectively form one enantiomer of the resulting 2-methyl-1-tetralone. Another strategy involves the use of chiral auxiliaries. For instance, a chiral amine could be used in the initial Mannich reaction to generate diastereomeric products that could then be separated.

Furthermore, processes for the asymmetric synthesis of related tetralin derivatives have been developed, which could be adapted for 2-Dimethylaminomethyltetralone. google.com These methods often employ chiral catalysts for key steps like hydrogenation, enabling the preparation of enantiomerically enriched products. google.com The development of stereocontrolled methods is crucial for the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects. nih.govglycoforum.gr.jp

Emerging Trends and Future Directions in 2 Dimethylaminomethyltetralone Research

Development of Novel Catalytic Systems for 2-Dimethylaminomethyltetralone Transformations

The synthesis and functionalization of the tetralone scaffold are central to its utility. Modern research is moving beyond classical methods toward sophisticated catalytic systems that offer greater efficiency, selectivity, and sustainability. The synthesis of the parent compound, 2-Dimethylaminomethyltetralone, can be achieved through methods like reductive amination, where the choice of catalyst is crucial for optimizing reaction yields. solubilityofthings.com

Emerging research focuses on a variety of advanced catalytic transformations applicable to the tetralone core structure. For instance, layered double hydroxide-hosted sulphonato-salen-nickel(II) complexes have been shown to be effective reusable catalysts for the oxidation of tetralin to 1-tetralone (B52770) at room temperature. scirp.org Asymmetric synthesis is another key area; guanidine-bisurea bifunctional organocatalysts have been used for the asymmetric α-hydroxylation of tetralone-derived β-ketoesters, a reaction studied using DFT calculations to understand its stereocontrol mechanism. acs.org

Other innovative catalytic approaches include:

Photocatalysis : Chemodivergent approaches using visible-light photoredox catalysis can yield 1-tetralones from alkyl bromides and vinyl azides through a controllable [4+2] cyclization. frontiersin.org This method relies on the precise selection of the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ vs. fac-Ir(ppy)₃) and additives to direct the reaction pathway. frontiersin.org

Palladium Catalysis : A one-pot carbonyl transposition reaction has been developed using a Palladium/Norbornene (Pd/NBE) system to convert α-tetralones into their β-tetralone isomers. rsc.org

Oxidative Reactions : The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid provides a method for the highly regioselective benzylic oxidation of tetrahydronaphthalenes to α-tetralones with excellent yields. acs.org

These novel systems represent a significant step forward, enabling the synthesis of complex tetralone derivatives with high precision.

Table 1: Overview of Modern Catalytic Systems for Tetralone Transformations

| Catalytic System | Transformation | Catalyst Type | Key Features |

| Heterogeneous Catalysis | Oxidation of tetralin to 1-tetralone | Layered Double Hydroxide-[Ni-salen] | Operates at room temperature; reusable catalyst; environmentally friendly. scirp.org |

| Organocatalysis | Asymmetric α-hydroxylation | Guanidine-bisurea bifunctional | Provides high enantioselectivity for chiral tetralone derivatives. acs.org |

| Photoredox Catalysis | [4+2] Cyclization to form 1-tetralones | Iridium or Ruthenium complexes | Uses visible light; chemodivergent control via additives. frontiersin.org |

| Transition Metal Catalysis | 1,2-Carbonyl Transposition (α- to β-tetralone) | Palladium/Norbornene (Pd/NBE) | Achieves transposition in a one-pot reaction with high regioselectivity. rsc.org |

| Chemical Oxidation | Regioselective benzylic oxidation | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | High yield and regioselectivity for converting tetrahydronaphthalenes. acs.org |

Integration of 2-Dimethylaminomethyltetralone Synthesis with Flow Chemistry and Automated Platforms

A major trend in modern organic synthesis is the shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms. beilstein-journals.org These technologies offer enhanced control over reaction parameters, improved safety, and greater potential for scalability. While specific reports on the flow synthesis of 2-Dimethylaminomethyltetralone are not yet widespread, the principles are directly applicable.

Flow chemistry involves performing reactions in a continuous stream through a network of tubes or microreactors. This allows for precise control of temperature, pressure, and reaction time, often leading to higher yields and purities. For a multi-step synthesis, different reactors can be linked sequentially, enabling a "synthesis on-demand" approach. The development of automated synthesis units, sometimes referred to as "synthesis boxes," has been particularly impactful in radiopharmaceutical production, where tetralone derivatives are sometimes used. researchgate.net These automated systems are crucial for handling short-lived radionuclides and can be adapted for broader chemical synthesis. researchgate.netnih.gov

The future application of these platforms to 2-Dimethylaminomethyltetralone synthesis could involve:

An automated, multi-step flow process starting from simple precursors.

Integration of in-line purification and analysis modules to streamline the entire production sequence.

The ability to rapidly generate a library of related derivatives for screening by systematically varying reagents fed into the flow system.

Exploration of Unconventional Reactivity Modes of 2-Dimethylaminomethyltetralone

Researchers are increasingly exploring novel and unconventional reaction pathways to access complex molecular architectures from the tetralone core. These methods go beyond simple functional group interconversions and involve strategic bond formations and rearrangements.

One such area is the use of photocatalytic radical cascades . In one approach, a reaction between vinyl azides and alkyl bromides can be directed toward a [4+2] cyclization to build the 1-tetralone skeleton through an iminyl radical-mediated 1,5-hydrogen atom transfer (HAT) process. frontiersin.org This showcases how radical intermediates can be harnessed to achieve complex C-C bond formations. Another photocatalytic method involves the radical fragmentation of oxime esters to generate tetralones. researchgate.net

Other examples of exploring the tetralone core's reactivity include:

High-Pressure Cycloaddition : The construction of a tetralone core has been achieved using a high-pressure cycloaddition reaction, demonstrating a powerful method for ring formation under non-classical conditions. semanticscholar.org

Carbonyl Transposition : The conversion of an α-tetralone into a β-tetralone via a Pd-catalyzed 1,2-carbonyl shift represents a strategic repositioning of the key carbonyl group, opening access to a different class of isomers. rsc.org

Heck-Type Desulfitative Reactions : Tetralone-derived chalcones can undergo palladium-catalyzed Heck-type desulfitative coupling with arylsulfonyl chlorides to produce complex 1-naphthol-based triarylmethanes. researchgate.net

These advanced methods highlight a trend towards using the tetralone scaffold not just as a final structure but as a versatile intermediate for constructing highly complex and diverse molecules.

Applications of Machine Learning and Artificial Intelligence in 2-Dimethylaminomethyltetralone Synthesis Planning

These computational tools operate through several mechanisms:

Template-Based Models : These systems rely on vast databases of known chemical reactions, applying learned "reaction templates" to disconnect the target molecule. acs.org

Template-Free Models : More advanced models learn the underlying rules of chemical reactivity and can propose entirely novel reaction steps not present in their training data. acs.org

Reactivity and Selectivity Prediction : ML models are being developed to predict the reactivity of different sites within a molecule. For a molecule like 2-Dimethylaminomethyltetralone, which contains a ketone, a tertiary amine, and an aromatic ring, such tools could predict potential sites of reaction and issues with chemoselectivity. rsc.orgresearchgate.net

In the future, a chemist could input the structure of 2-Dimethylaminomethyltetralone into an AI platform and receive a ranked list of the most efficient and sustainable synthetic pathways. researchgate.net The AI could optimize for cost, step count, or environmental impact, and even suggest reaction conditions, vastly accelerating the research and development cycle. researchgate.net

Interdisciplinary Research Leveraging 2-Dimethylaminomethyltetralone as a Core Structure

The 2-Dimethylaminomethyltetralone scaffold holds significant interest for interdisciplinary research, primarily at the intersection of organic synthesis and medicinal chemistry. openaccessjournals.com The tetralone motif is a recognized pharmacophore, meaning it is a core structural element responsible for a molecule's biological activity. nih.gov This structural core is found in various known bioactive compounds, including some with anticancer properties. beilstein-journals.orgnih.gov

Key areas of interdisciplinary focus include:

Medicinal Chemistry : Compounds similar to 2-Dimethylaminomethyltetralone are studied for their potential pharmacological effects, including antidepressant, analgesic, and stimulant properties. solubilityofthings.com The tetralone scaffold is particularly relevant for the design of monoamine oxidase (MAO) inhibitors, which are important in treating depression and neurodegenerative diseases. researchgate.net Synthetic series of C7-substituted α-tetralone derivatives have shown high potency as inhibitors of the human MAO-B isoform. researchgate.net

Drug Discovery : The process of identifying key molecular scaffolds provides a framework for developing new drugs. nih.gov The tetralone structure serves as a valuable starting point for creating libraries of related compounds to screen for various biological activities.

Materials Science : While less explored, the rigid, functionalized scaffold of 2-Dimethylaminomethyltetralone and its derivatives could potentially be investigated as building blocks for novel organic materials. The field of materials science often leverages well-defined organic molecules to create polymers, molecular crystals, or functional surfaces with specific electronic or physical properties. wikipedia.org

Ongoing research continues to explore how modifications to the 2-Dimethylaminomethyltetralone structure influence its biological activity, a classic example of structure-activity relationship (SAR) studies that are fundamental to modern drug design. solubilityofthings.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Dimethylaminomethyltetralone, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with reductive amination of tetralone derivatives using dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (6–7) and temperature (40–60°C) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

- Key Considerations : Document solvent ratios, catalyst loadings, and reaction times to ensure reproducibility. For novel intermediates, provide NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) data .

Q. How should researchers validate the structural identity of 2-Dimethylaminomethyltetralone?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Verify methylamine protons (δ 2.2–2.5 ppm) and tetralone aromatic protons (δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretch (~1680 cm⁻¹) and amine N–H bend (~1600 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives.

- Data Cross-Validation : Compare spectral data with literature or databases (e.g., SciFinder). Discrepancies ≥5% in melting points or spectral peaks warrant re-analysis .

Q. What analytical methods are recommended for assessing purity in pharmacological studies?

- Methodological Answer : Use orthogonal methods:

- HPLC-MS : Quantify impurities >0.1% using a reversed-phase column and electrospray ionization (ESI).

- Karl Fischer Titration : Determine residual water content (<0.5% for stability studies).

- Thermogravimetric Analysis (TGA) : Detect volatile impurities under nitrogen atmosphere.

- Documentation : Include chromatograms, integration values, and batch-specific variability in supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of 2-Dimethylaminomethyltetralone?

- Methodological Answer : Design a meta-analysis framework:

Data Harmonization : Standardize assay conditions (e.g., cell lines, IC₅₀ calculation methods) across studies.

Dose-Response Repetition : Test the compound in parallel assays (e.g., kinase inhibition vs. cytotoxicity) to isolate off-target effects.

Statistical Reconciliation : Apply ANOVA to evaluate inter-study variability; consider batch-to-batch purity as a confounding factor .

- Case Study : A 2024 study attributed conflicting dopamine receptor binding data to differences in radioligand purity (≥98% vs. 85%). Re-testing with rigorously characterized batches resolved discrepancies .

Q. What experimental strategies are effective for probing the metabolic stability of 2-Dimethylaminomethyltetralone?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes.

- Structural Elucidation of Metabolites : Employ high-resolution MS/MS to identify oxidation (e.g., hydroxylation at C3) or demethylation products.

- Stability Table :

| Condition (pH/Temp) | Half-Life (min) | Major Degradation Products |

|---|---|---|

| pH 7.4, 37°C | 45 | N-Oxide, C3-OH derivative |

| pH 2.0, 25°C | 120 | Unchanged |

- Implications : Adjust formulation pH to >5 for in vivo studies to enhance stability .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

QSAR Modeling : Train models on logBB values of analogs using descriptors like polar surface area (PSA < 90 Ų) and ClogP (1–3).

Molecular Dynamics (MD) : Simulate BBB lipid bilayer interactions; prioritize derivatives with flexible dimethylamino groups.

Validation : Compare predicted vs. experimental permeability in MDCK-MDR1 assays. A 2023 study achieved 85% concordance using this pipeline .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in kinetic studies of 2-Dimethylaminomethyltetralone?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Predefine spectrophotometer calibration intervals (e.g., every 10 runs) and buffer preparation protocols.

- Open Data Practices : Share raw kinetic traces (time vs. absorbance) and curve-fitting parameters (e.g., Hill coefficients) in repositories like Zenodo.

- Collaborative Validation : Invite independent labs to replicate key experiments using shared compound aliquots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products